

Solubility of Antimony Sulfate in Sulfuric Acid: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the solubility of **antimony sulfate** in sulfuric acid solutions. Designed for researchers, scientists, and professionals in drug development and related fields, this document consolidates quantitative data, outlines detailed experimental methodologies, and presents logical workflows to facilitate a thorough understanding of the **antimony sulfate**-sulfuric acid system.

Quantitative Solubility Data

The solubility of antimony(III) sulfate in sulfuric acid is a complex function of the acid concentration and temperature. At a given temperature, the solid phase in equilibrium with the saturated solution changes as the sulfuric acid concentration increases. This leads to the formation of various basic and normal **antimony sulfates**. The predominant solid phases identified at 25°C are basic **antimony sulfates** such as 2Sb₂O₃·SO₃, 3Sb₂O₃·2SO₃, Sb₂O₃·2SO₃, and the normal sulfates Sb₂O₃·2SO₃ and Sb₂O₃·3SO₃[1].

The solubility of these compounds generally increases with rising temperature[1]. The following tables summarize the solubility of antimony (presented as Sb₂O₃) in sulfuric acid solutions at 25°C and 100°C, as determined from equilibrium studies.

Table 1: Solubility of Antimony(III) Sulfates in Sulfuric Acid at 25°C[1]



H ₂ SO ₄ Concentration (g/L)	Predominant Solid Phase	Solubility (as g/L Sb₂O₃)	Molar Concentration of H ₂ SO ₄ (mol/L)	Molar Solubility of Sb₂O₃ (mol/L)
0 - 20	Sb ₂ O ₃	~0.1 - 0.2	0 - 0.20	~0.0003 - 0.0007
30 - 360	2Sb ₂ O ₃ ·SO ₃	~0.2 - 2.5	0.31 - 3.67	~0.0007 - 0.0086
400 - 560	3Sb ₂ O ₃ ·2SO ₃	~2.5 - 5.0	4.08 - 5.71	~0.0086 - 0.0171
590 - 880	Sb ₂ O ₃ ·SO ₃	~5.0 - 18.0	6.02 - 8.97	~0.0171 - 0.0617
950 - 1280	Sb ₂ O ₃ ·2SO ₃	~18.0 - 10.0 (decreasing)	9.69 - 13.05	~0.0617 - 0.0343
1370 - 1800	Sb ₂ O ₃ ·3SO ₃	~10.0 - 4.0 (decreasing)	13.97 - 18.35	~0.0343 - 0.0137

Table 2: Solubility of Antimony(III) Sulfates in Sulfuric Acid at 100°C[1]

H₂SO₄ Concentration (g/L)	Predominant Solid Phase	Solubility (as g/L Sb₂O₃)	Molar Concentration of H ₂ SO ₄ (mol/L)	Molar Solubility of Sb₂O₃ (mol/L)
~200 - 400	2Sb ₂ O ₃ ·SO ₃	~5.0 - 10.0	~2.04 - 4.08	~0.0171 - 0.0343
~400 - 600	3Sb ₂ O ₃ ·2SO ₃	~10.0 - 18.0	~4.08 - 6.12	~0.0343 - 0.0617
~600 - 900	Sb ₂ O ₃ ·SO ₃	~18.0 - 40.0	~6.12 - 9.18	~0.0617 - 0.1371
~900 - 1300	Sb ₂ O ₃ ·2SO ₃	~40.0 - 25.0 (decreasing)	~9.18 - 13.26	~0.1371 - 0.0857
~1300 - 1800	Sb ₂ O ₃ ·3SO ₃	~25.0 - 10.0 (decreasing)	~13.26 - 18.35	~0.0857 - 0.0343

Experimental Protocols



The determination of **antimony sulfate** solubility in sulfuric acid involves establishing a solid-liquid equilibrium and subsequent analysis of the antimony concentration in the liquid phase. The following sections detail the methodologies employed in such studies.

Equilibrium Establishment

A common method to determine the solubility is the isothermal equilibrium technique.

- Materials:
 - Antimony(III) oxide (Sb₂O₃), high purity.
 - Sulfuric acid (H₂SO₄), analytical grade, in various concentrations (e.g., 0 to 1800 g/L).
 - Deionized water.
- Procedure:
 - A surplus of antimony(III) oxide is added to a series of sealed, temperature-controlled vessels, each containing a sulfuric acid solution of a specific concentration.
 - The mixtures are agitated continuously (e.g., by shaking or stirring) in a thermostatcontrolled water bath to maintain a constant temperature (e.g., 25°C or 100°C).
 - Equilibrium is established over a prolonged period, which can be up to one month, to ensure the dissolution and potential phase transformation reactions are complete[1].
 - After reaching equilibrium, the agitation is stopped, and the solid phase is allowed to settle.

Sample Analysis

Once equilibrium is achieved, the liquid and solid phases are separated and analyzed.

- Phase Separation:
 - A sample of the supernatant (the saturated liquid phase) is carefully extracted using a syringe fitted with a filter (e.g., 0.45 μm pore size) to prevent solid particles from being



included in the sample.

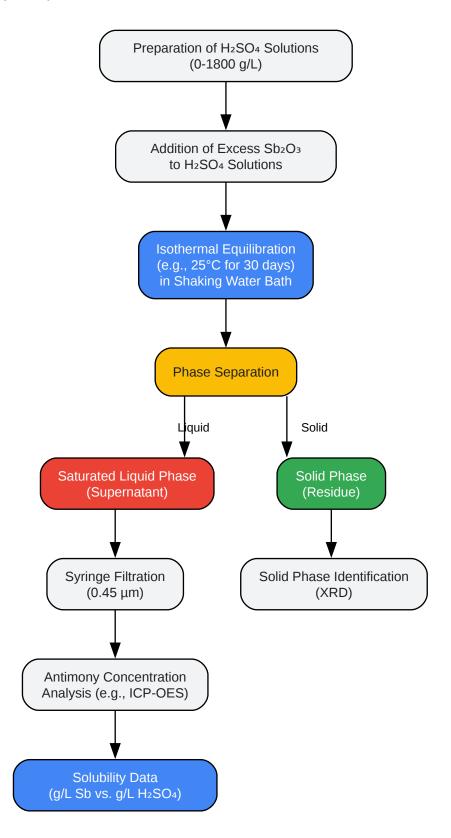
- Determination of Antimony Concentration: The concentration of dissolved antimony in the filtered supernatant is determined using established analytical methods. Common techniques include:
 - Titration: For higher concentrations, the solution can be titrated with a standard solution of potassium permanganate (KMnO₄)[2]. The antimony is typically reduced to the trivalent state before titration.
 - Spectrophotometry: A colorimetric method involving the formation of a colored complex, such as the violet-pink complex formed between SbCl₆⁻ and rhodamine B, or the green-yellow complex with iodide ions in a sulfuric acid medium[3]. The absorbance is then measured at a specific wavelength.
 - Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): A highly sensitive method suitable for a wide range of concentrations. The sample is introduced into an argon plasma, and the characteristic emission lines of antimony are measured[4]. Matrix matching of the calibration standards with the sulfuric acid concentration of the samples is crucial for accuracy[4].
 - Atomic Absorption Spectroscopy (AAS): Another sensitive technique where the sample is atomized, and the absorption of light by antimony atoms at a characteristic wavelength is measured. Hydride generation AAS is often used for enhanced sensitivity[5].
- Solid Phase Analysis:
 - The solid residue is separated from the remaining solution by filtration, washed, and dried.
 - X-ray Diffraction (XRD) is used to identify the crystal structure of the solid phase in equilibrium with the saturated solution, confirming the formation of specific antimony sulfates[1].

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental procedure for determining **antimony sulfate** solubility and the relationship between sulfuric acid concentration and the



resulting antimony compounds.



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Experimental workflow for solubility determination.



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